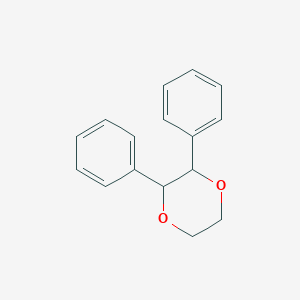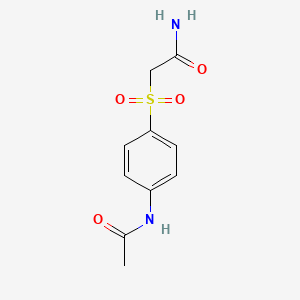
2,5-Dimorpholino-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimorpholino-1,4-benzoquinone: is an organic compound with the molecular formula C14H18N2O4 . It belongs to the class of quinones, which are characterized by a fully conjugated cyclic dione structure. This compound is notable for its unique structure, which includes two morpholine rings attached to the benzoquinone core. Quinones are known for their redox properties and are widely used in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimorpholino-1,4-benzoquinone typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with morpholine. The reaction is carried out under high pressure to facilitate the formation of the desired product. The general reaction scheme is as follows:
2,5-Dichloro-1,4-benzoquinone+2 Morpholine→this compound+2 HCl
The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimorpholino-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to the corresponding hydroquinone derivative.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the quinone under basic or acidic conditions.
Major Products:
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimorpholino-1,4-benzoquinone has several scientific research applications:
Chemistry: It is used as a redox-active compound in various organic synthesis reactions.
Medicine: Quinones have been investigated for their potential anticancer properties due to their ability to generate reactive oxygen species.
Industry: Quinones are used in the production of dyes, pigments, and as intermediates in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,5-Dimorpholino-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective electron carrier. In biological systems, quinones participate in electron transfer chains, such as those found in cellular respiration and photosynthesis. The morpholine groups may also interact with biological targets, potentially enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,5-Dimethoxy-1,4-benzoquinone
- 2,5-Dichloro-1,4-benzoquinone
Comparison:
- 2,5-Dihydroxy-1,4-benzoquinone: This compound has hydroxyl groups instead of morpholine rings, which affects its solubility and reactivity.
- 2,5-Dimethoxy-1,4-benzoquinone: The methoxy groups make this compound less reactive compared to the morpholino derivative.
- 2,5-Dichloro-1,4-benzoquinone: The presence of chlorine atoms makes this compound more electrophilic and reactive towards nucleophiles.
Uniqueness: 2,5-Dimorpholino-1,4-benzoquinone is unique due to the presence of morpholine rings, which impart distinct electronic and steric properties. These features make it a valuable compound for specific redox reactions and potential biological applications.
Propriétés
Numéro CAS |
3421-18-9 |
|---|---|
Formule moléculaire |
C14H18N2O4 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2,5-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18N2O4/c17-13-10-12(16-3-7-20-8-4-16)14(18)9-11(13)15-1-5-19-6-2-15/h9-10H,1-8H2 |
Clé InChI |
FJPSGZKIIRMZHZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=O)C(=CC2=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)


![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)







